3-bromo-N-(propan-2-yl)propanamide

カタログ番号 B2752327

CAS番号:

99960-24-4

分子量: 194.072

InChIキー: FHLFOHCCEPYFFK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

3-bromo-N-(propan-2-yl)propanamide, also known as 3-Bromo-N-isopropylpropanamide, is an organic compound . It has the molecular formula C6H12BrNO and a molecular weight of 194.07 .

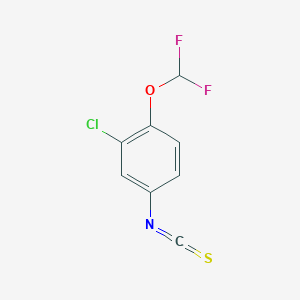

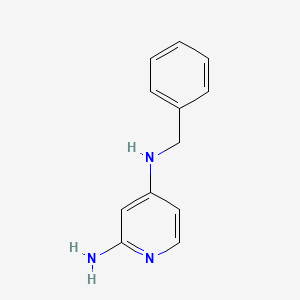

Molecular Structure Analysis

The molecular structure of 3-bromo-N-(propan-2-yl)propanamide consists of a propanamide backbone with a bromine atom attached to the third carbon atom and an isopropyl group attached to the nitrogen atom .科学的研究の応用

- Inverse vulcanization involves the synthesis of polymers by incorporating sulfur atoms into organic frameworks. Researchers have used 3-bromo-N-(propan-2-yl)propanamide to engineer infrared-transparent materials through deuterium substitution and sulfur incorporation . These materials find applications in optical devices, sensors, and protective coatings.

- The compound has been employed in the enantioselective synthesis of other molecules. For instance, it serves as a substrate for lipase-catalyzed reactions, leading to the formation of chiral products . Such reactions are essential in pharmaceutical and agrochemical industries.

- Researchers have explored the bioreduction of related compounds, such as N-methyl-3-oxo-3-(thiophen-2-yl)propanamide , which shares a similar imidazole moiety . These reactions yield chiral compounds with potential pharmaceutical applications.

- Although not directly studied for therapeutic purposes, the imidazole moiety found in this compound is significant. Imidazoles are prevalent in drug design, and their derivatives exhibit diverse biological activities . Further exploration may reveal unexpected applications.

Inverse Vulcanization for Infrared Transparency

Enantioselective Synthesis

Bioreduction and Chiral Compounds

Imidazole Derivatives and Therapeutic Potential

特性

IUPAC Name |

3-bromo-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-5(2)8-6(9)3-4-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLFOHCCEPYFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(propan-2-yl)propanamide | |

Synthesis routes and methods

Procedure details

To a stirred and cooled (0°-10° C.) mixture of 59 parts of 2-propanamine and 650 parts of dichloromethane were added dropwise 94.2 parts of 3-bromopropanoyl chloride. Upon completion, stirring was continued for 5 minutes. The whole was washed with water. The organic layer was separated, dried, filtered and evaporated. The residue was crystallized from a mixture of 2,2'-oxybispropane and hexane. The product was filtered off and dried, yielding 70 parts (73%) of 3-bromo-N-(1-methylethyl)propanamide; mp. 60° C. (67).

Name

59

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

73%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid](/img/structure/B2752244.png)

![[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate](/img/structure/B2752247.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid;hydrochloride](/img/structure/B2752248.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2752255.png)

![tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2752260.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2752261.png)